molecular formula C9H10BrNO2 B054337 N-(2-Bromo-5-methoxyphenyl)acetamide CAS No. 123027-99-6

N-(2-Bromo-5-methoxyphenyl)acetamide

Cat. No.: B054337
CAS No.: 123027-99-6
M. Wt: 244.08 g/mol
InChI Key: LQVIAWMRGFIPFM-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group. This compound is typically found as a white or off-white crystalline powder .

Scientific Research Applications

Chemistry: N-(2-Bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for the synthesis of various active ingredients .

Comparison with Similar Compounds

Uniqueness: N-(2-Bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring.

Biological Activity

N-(2-Bromo-5-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of acetamide derivatives, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring. The molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, with a molecular weight of 244.09 g/mol. The synthesis typically involves the acylation of 2-bromo-5-methoxyaniline with acetic anhydride, which can be scaled for industrial applications .

The compound's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine and methoxy substituents enhance its binding affinity, influencing several biochemical pathways:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.
  • Anti-inflammatory Effects : This compound has been shown to modulate inflammatory responses by interacting with cytokines and other mediators involved in inflammation.

Biological Activity Data

The following table summarizes key biological activities and their respective findings related to this compound:

Biological Activity Effect Reference
AntimicrobialSignificant activity against E. coli and S. aureus; MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
Anti-inflammatoryModulates cytokine release; reduces inflammation in animal models

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study conducted on various acetamide derivatives, including this compound, demonstrated strong antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values, indicating high potency .
  • Anticancer Research :
    In vitro studies showed that this compound could significantly reduce cell viability in several cancer cell lines. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    Experimental models using this compound indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential in treating inflammatory diseases.

Properties

IUPAC Name

N-(2-bromo-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIAWMRGFIPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560948
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123027-99-6
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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